5-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine
Overview
Description
5-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C8H7ClN2O and its molecular weight is 182.61 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 5-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . FGFR is a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . The FGFR signaling pathway plays an essential role in various types of tumors, making it an attractive strategy for cancer therapy .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . This compound inhibits this process, thereby reducing the activation of the FGFR signaling pathway .
Biochemical Pathways
The FGFR signaling pathway is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The inhibition of FGFRs by this compound results in the reduction of these processes .
Pharmacokinetics
Its low molecular weight suggests that it may have beneficial pharmacokinetic properties, including good absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
In vitro studies have shown that this compound inhibits breast cancer 4T1 cell proliferation and induces apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Biochemical Analysis
Biochemical Properties
5-Chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This compound interacts with FGFR1, FGFR2, and FGFR3, inhibiting their activity and thereby affecting downstream signaling pathways . The interaction between this compound and FGFRs involves binding to the receptor’s tyrosine kinase domain, leading to the inhibition of receptor autophosphorylation and subsequent signal transduction .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and reduce cell migration and invasion . By targeting FGFRs, this compound disrupts key signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways, leading to altered gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with FGFRs. The compound binds to the ATP-binding site of the receptor’s tyrosine kinase domain, preventing ATP from binding and thereby inhibiting kinase activity . This inhibition results in the blockade of receptor autophosphorylation and downstream signaling, ultimately affecting cellular functions such as proliferation, survival, and migration .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over extended periods due to potential degradation . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of FGFR signaling and prolonged effects on cellular functions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR activity without causing significant toxicity . Higher doses may result in adverse effects, including toxicity and off-target interactions . Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing potential side effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to its interaction with FGFRs. The compound is metabolized by enzymes in the liver, leading to the formation of various metabolites . These metabolites may retain some biological activity and contribute to the overall effects of the compound . Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential drug interactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound may interact with specific transporters and binding proteins that facilitate its uptake and distribution . Its localization and accumulation within specific cellular compartments can influence its activity and effectiveness .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with FGFRs . The compound may also localize to other cellular compartments, depending on its interactions with specific targeting signals and post-translational modifications . Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and potential therapeutic applications .
Properties
IUPAC Name |
5-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c1-12-8-6(9)4-5-2-3-10-7(5)11-8/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPOXALJAFJSYRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=CNC2=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.